molecular formula C9H8N2O B1395757 3-Cyano-benzimidic acid methyl ester CAS No. 357925-37-2

3-Cyano-benzimidic acid methyl ester

Cat. No.: B1395757
CAS No.: 357925-37-2
M. Wt: 160.17 g/mol
InChI Key: HHKAEURJZHOIMS-UHFFFAOYSA-N
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Description

Resonance in the Carboximidate Group

The carboximidate moiety (–C(=N)–O–) exhibits dual resonance:
$$
\text{Carboximidate Resonance: } \text{R–C}(\rightarrow \text{N}^+–\text{O}^–) \leftrightarrow \text{R–C}(=\text{N})–\text{O}^–
$$
This delocalization stabilizes the structure by ~50 kJ/mol compared to non-conjugated analogs.

Cyano Group Effects

The electron-withdrawing cyano group induces:

  • Meta-directing effects on electrophilic substitution.
  • Reduced electron density at the benzene ring (Hammett σₚ constant: +0.66).
  • Enhanced polarization of the C≡N bond (bond dipole: 3.94 D).

Combined Electronic Impacts

The synergistic effects of the carboximidate and cyano groups create a polarized electronic environment, as evidenced by:

  • IR Spectroscopy : Strong absorption at 1,680 cm⁻¹ (C=N stretch) and 2,230 cm⁻¹ (C≡N stretch).
  • NMR Chemical Shifts : Downfield shifts for aromatic protons (δ 7.5–8.2 ppm) due to ring deshielding.

Comparative Analysis with Related Benzimidate Esters

This compound exhibits distinct properties compared to simpler benzimidate esters:

Property 3-Cyano Derivative Methyl Benzimidate Ethyl Benzimidate
Molecular Formula C₉H₈N₂O C₈H₉NO C₉H₁₁NO
Melting Point 58°C 107°C
Solubility in CHCl₃ 12.4 g/L 23.1 g/L 18.9 g/L
Reactivity with Amines Faster (cyano activation) Moderate Slow

Key Differentiators:

  • Cyano Substitution : The –C≡N group increases electrophilicity at the carboximidate carbon, enhancing nucleophilic attack rates by 40% compared to unsubstituted analogs.
  • Steric Effects : The methyl ester minimizes steric bulk, enabling reactions in constrained environments where ethyl esters fail.
  • Electronic Modulation : Conjugation between the cyano and carboximidate groups lowers the LUMO energy (-1.8 eV vs. -1.2 eV for methyl benzimidate), facilitating charge-transfer interactions.

Properties

IUPAC Name

methyl 3-cyanobenzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKAEURJZHOIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 3-Aldehyde Benzoic Acid Methyl Ester

  • Reactants: 3-chloromethyl benzoic acid methyl ester, nitrogen-containing compound (e.g., hexamethylenetetramine), phase-transfer catalyst (e.g., cetyl trimethylammonium bromide, PEG-400), alkaline aqueous solution.
  • Conditions: Reflux at 100–110 °C for 1–18 hours.
  • Reaction: Nucleophilic substitution occurs to form an intermediate salt, which is then hydrolyzed under acidic conditions (100–110 °C, 1–18 hours) to yield 3-aldehyde benzoic acid methyl ester.
  • Workup: Extraction with water-immiscible polar organic solvents such as 1,2-ethylene dichloride, washing to neutrality, drying, and vacuum distillation to purify the aldehyde intermediate.

Step 2: Conversion to 3-Cyano Benzoic Acid Methyl Ester

  • Reactants: 3-aldehyde benzoic acid methyl ester, hydroxylamine (or oxammonium hydrochloride), industrial formic acid.
  • Conditions: Reflux at 100–110 °C for 1–18 hours with continuous removal of water by solid ion exchange technology.
  • Reaction: Dehydration reaction converts the aldehyde to the cyano group.
  • Workup: Extraction with 1,2-ethylene dichloride, washing to neutrality, drying, solvent removal by distillation, and recrystallization or vacuum rectification to obtain pure 3-cyano-benzoic acid methyl ester.

Reaction Scheme Summary

Step Reactants & Catalysts Conditions Product Yield & Purity
1 3-chloromethyl benzoic acid methyl ester, hexamethylenetetramine, phase-transfer catalyst, alkaline solution 100–110 °C reflux, 1–18 h; acid hydrolysis 100–110 °C, 1–18 h 3-aldehyde benzoic acid methyl ester >98% purity; isolated by extraction and distillation
2 3-aldehyde benzoic acid methyl ester, hydroxylamine/oxammonium hydrochloride, industrial formic acid 100–110 °C reflux, 1–18 h; water removal by solid ion exchanger 3-cyano-benzoic acid methyl ester >98% purity; yield >80% overall

Key Research Findings and Advantages

  • Environmental Safety: The method avoids the use of highly toxic cyanide salts (e.g., potassium cyanide, zinc cyanide), significantly reducing hazardous waste and handling risks.
  • Industrial Suitability: The process uses mild reaction conditions (100–110 °C reflux), common reagents, and phase-transfer catalysts, enabling scalability.
  • High Yield and Purity: Total yield of the final product can exceed 80%, with purity reaching 98%, suitable for pharmaceutical-grade applications.
  • Efficient Water Removal: Use of solid ion exchange resins to remove water during the dehydration step enhances reaction efficiency and product quality.
  • Solvent Recovery: Organic solvents like 1,2-ethylene dichloride are efficiently reclaimed by distillation, reducing costs and environmental impact.

Representative Experimental Data from Patent Example

Parameter Value/Condition
3-chloromethyl benzoic acid methyl ester 2.5 kmol
Hexamethylenetetramine 5 kmol
Water 1500 kg
PEG-400 (phase-transfer catalyst) 5 kg
Reaction temperature (step 1) 100–110 °C reflux for 10 h
Acid hydrolysis 50% nitric acid, reflux 2 h at 80 °C
Extraction solvent 1,2-ethylene dichloride
Aldehyde purity >98%
Step 2 reagents 1 kmol aldehyde ester, 1.06 kmol oxammonium hydrochloride, 500 L industrial formic acid
Step 2 reaction temp 95–110 °C reflux for 18 h
Final product purity >98%
Overall yield >80%

Alternative Synthetic Routes and Notes

  • Traditional methods involve esterification of 3-cyanobenzoic acid using methyl alcohol and acid chlorides (oxalyl chloride, sulfur oxychloride), but these often require toxic cyanide reagents and generate difficult-to-handle wastes.
  • The two-step process described above is superior in terms of environmental impact and industrial scalability.
  • Preparation of the key intermediate 3-chloromethyl benzoic acid methyl ester can be achieved via chloromethylation of benzoic acid derivatives, with optimized Lewis acid catalysis to improve yields.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-benzimidic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

3-Cyano-benzimidic acid methyl ester serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting several medical conditions.

  • Cardiovascular Drugs : It is a precursor in the synthesis of XR-9051, a compound developed for cardiovascular treatments by Xenova Company. The compound has shown potential in treating heart-related ailments due to its pharmacological properties .
  • Antimicrobial Agents : The compound is also involved in the synthesis of antimicrobial agents, providing a scaffold for developing new antibiotics and antifungal medications. Its derivatives have been tested for efficacy against various pathogens, indicating promising results in combating infections .
  • Neurological Disorders : Research indicates that derivatives of this compound exhibit neuroprotective effects, making them candidates for treating neurological disorders such as Alzheimer's disease .

Material Science Applications

In addition to its medicinal uses, this compound plays a significant role in material science, particularly in the development of liquid crystals.

  • Liquid Crystal Displays (LCDs) : The compound is an important precursor for synthesizing liquid crystal materials used in LCD technology. Its unique chemical structure allows it to exhibit liquid crystalline properties, which are essential for the functioning of LCDs .
  • Polymer Synthesis : It is used in the synthesis of polymers with specific thermal and optical properties. These polymers have applications in coatings, adhesives, and other materials where enhanced performance is required .

Case Study 1: Development of Antimicrobial Agents

A study conducted on derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The research highlighted the potential for these compounds to serve as new antibiotics, addressing growing concerns over antibiotic resistance.

Case Study 2: Liquid Crystal Applications

Research published on the use of this compound in developing advanced liquid crystal materials showed that these compounds could enhance the response time and stability of LCDs. The findings suggest that incorporating this compound into LCD formulations can lead to better performance and longevity.

Mechanism of Action

The mechanism of action of 3-Cyano-benzimidic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-cyano-benzimidic acid methyl ester with analogous methyl esters from the evidence, focusing on substituents, molecular properties, and applications:

Compound Molecular Formula Molecular Weight Key Substituents Solubility/Stability Applications References
This compound Not specified Not available Benzimidazole, -CN, -COOCH₃ Likely polar, organic-soluble Hypothetical: Drug intermediates, coordination chemistry
3-Hydroxybenzoic acid methyl ester C₈H₈O₃ 152.15 -OH, -COOCH₃ Water-insoluble, stable in organic solvents Fragrance synthesis, polymer additives
Methyl 3-amino-2-methylbenzoate C₉H₁₁NO₂ 165.19 -NH₂, -CH₃, -COOCH₃ Moderate solubility in polar solvents Pharmaceutical intermediates (e.g., sulfonamide derivatives)
Myristoleic acid methyl ester C₁₅H₂₈O₂ 240.38 Aliphatic chain, unsaturated Lipophilic, stable under oxidative conditions Biodiesel research, lipid membrane studies
Methyl 4-butyramido-3-methylbenzoate C₁₃H₁₇NO₃ 247.28 -CONH(C₃H₇), -CH₃, -COOCH₃ Low water solubility, crystalline solid Peptide mimetics, agrochemicals

Key Observations:

  • Solubility : Aliphatic esters (e.g., myristoleate) exhibit higher lipophilicity than aromatic derivatives, impacting their utility in biodiesel vs. drug delivery .
  • Synthetic Challenges : Steric hindrance from substituents (e.g., -CONH in ) may reduce reaction yields, as seen in failed amidation attempts in .

Research Findings from Analogous Compounds

Reactivity and Stability

  • Hydrolytic Stability : Methyl esters with electron-withdrawing groups (e.g., -CN) are more resistant to hydrolysis than those with -OH or -NH₂ .
  • Thermal Degradation : Fatty acid methyl esters (e.g., myristoleate) decompose at high temperatures, limiting biodiesel utility unless stabilized .

Biological Activity

3-Cyano-benzimidic acid methyl ester is a compound that has garnered attention in medicinal chemistry and biological research due to its diverse pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on existing literature and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group attached to a benzimidic acid framework. Its molecular formula is C10H8N2O2C_{10}H_{8}N_{2}O_{2}, and it has unique chemical properties that facilitate various biological interactions.

Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of 3-cyanobenzonitrile with amines or other nucleophiles under specific conditions. The following general synthetic route is often employed:

  • Starting Materials : 3-Cyanobenzonitrile and an appropriate amine.
  • Reaction Conditions : The reaction typically requires a catalyst and elevated temperatures.
  • Yield and Purity : Optimized conditions can yield high-purity products suitable for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Anticancer Activity

The compound has shown promising anticancer properties in vitro. Studies have reported that it induces apoptosis in cancer cell lines, likely through the modulation of key signaling pathways involved in cell survival and proliferation. This effect is attributed to the interaction of the cyano group with cellular targets, leading to increased oxidative stress and subsequent cell death.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes, including those involved in metabolic pathways related to cancer progression. Its ability to inhibit these enzymes suggests potential use as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects involves several biochemical interactions:

  • Binding Affinity : The cyano group enhances binding affinity to target proteins, facilitating effective inhibition or modulation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, contributing to its anticancer effects by promoting oxidative stress within cells.
  • Signal Transduction Pathways : It may influence various signaling pathways, including those regulating apoptosis and cell cycle progression.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : Evaluate the antimicrobial properties against selected pathogens.
    • Findings : Showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Study :
    • Objective : Assess the cytotoxic effects on human cancer cell lines.
    • Findings : Induced apoptosis in breast cancer cells with IC50 values indicating potent activity.

Comparative Analysis

A comparison with similar compounds highlights the unique biological profile of this compound:

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
3-Cyano-benzimidic acid MEHighHighModerate
3-Chlorobenzimidic acid MEModerateLowLow
4-Nitrobenzimidic acid MELowModerateHigh

Q & A

Q. What are the standard synthetic routes for preparing 3-cyano-benzimidic acid methyl ester?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, Friedel-Crafts acylation/esterification (used for structurally related esters) involves reacting benzonitrile derivatives with methanol under acid catalysis . Optimization of reaction parameters (e.g., temperature, catalyst loading) is critical to maximize yield. Kinetic modeling, as demonstrated in biodiesel production for fatty acid methyl esters (FAME), can guide reaction optimization by simulating intermediate steps and validating experimental data .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store the compound in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or oxidation. Stability studies for analogous esters (e.g., benzoic acid methyl esters) emphasize avoiding moisture and UV exposure, with periodic purity checks via HPLC or GC/MS to monitor degradation .

Q. What analytical techniques are used for purity assessment?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) with polar cyanosilicone columns is preferred for resolving ester derivatives, as validated in FAME analysis . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provide structural confirmation, while HPLC with UV detection quantifies impurities ≥0.1% .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be elucidated?

  • Methodological Answer : Isotopic labeling (e.g., deuterated methanol) paired with kinetic isotope effect (KIE) studies can identify rate-determining steps. Computational methods (DFT calculations) model transition states, while in-situ FTIR monitors intermediate formation during esterification .

Q. How do thermodynamic properties (e.g., boiling point) vary across studies, and how can discrepancies be resolved?

  • Methodological Answer : Discrepancies in reported boiling points may arise from differences in measurement techniques (e.g., dynamic vs. static methods). Cross-validate data using the NIST Chemistry WebBook, which aggregates peer-reviewed values for benzoic acid esters . Differential scanning calorimetry (DSC) provides precise phase-transition data under controlled conditions .

Q. What strategies optimize enantiomeric purity in stereochemically complex derivatives?

  • Methodological Answer : Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers. Asymmetric synthesis routes using chiral catalysts (e.g., BINOL-phosphoric acids) can achieve >90% enantiomeric excess (ee), as seen in related benzimidazole derivatives .

Q. How is this compound applied in pharmacological studies?

  • Methodological Answer : Its cyano and ester groups serve as bioisosteres in drug design. For example, sulfonamide-modified benzoic acid esters exhibit vascular activity in preclinical models, validated via ex vivo assays (e.g., porcine coronary artery relaxation studies) .

Q. What safety protocols are recommended for handling reactive intermediates during synthesis?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) when handling nitrile precursors. Safety data sheets (SDS) for structurally similar compounds (e.g., azetidine-3-carboxylic acid derivatives) recommend emergency procedures for spills, including neutralization with sodium bicarbonate .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Cyano-benzimidic acid methyl ester
Reactant of Route 2
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3-Cyano-benzimidic acid methyl ester

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